2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring and a trifluoromethyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently cyclized with a benzoxazole precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethyl-pyridine and piperazine moieties but lacks the benzoxazole ring.
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol: Similar structure with an ethanol group instead of the benzoxazole ring.
Uniqueness
The uniqueness of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the benzoxazole ring enhances its stability and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c18-17(19,20)14-6-3-7-15(22-14)23-8-10-24(11-9-23)16-21-12-4-1-2-5-13(12)25-16/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDNWCINGFRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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